molecular formula C7H10BrClN2 B7983088 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride

1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride

Cat. No.: B7983088
M. Wt: 237.52 g/mol
InChI Key: KSGKDUJWJNDXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromopyridine-2-carboxaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is conducted at room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different substituted pyridines or amines.

Scientific Research Applications

1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules for drug discovery and development.

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

  • 1-(5-Fluoropyridin-2-YL)ethan-1-amine hydrochloride

  • 1-(5-Chloropyridin-2-YL)ethan-1-amine hydrochloride

  • 1-(5-Iodopyridin-2-YL)ethan-1-amine hydrochloride

  • 1-(5-Methylpyridin-2-YL)ethan-1-amine hydrochloride

This comprehensive overview highlights the importance and versatility of 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride in scientific research and industrial applications. Its unique properties and reactivity make it a valuable compound for various purposes.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGKDUJWJNDXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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